molecular formula C9H6O2S B1588876 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde CAS No. 199339-71-4

4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde

Cat. No.: B1588876
CAS No.: 199339-71-4
M. Wt: 178.21 g/mol
InChI Key: JXQGDDMZTWHASG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and investigation of thiophene-containing heterocycles. The foundational work in this area traces back to Viktor Meyer's seminal discovery of thiophene in 1882, when he identified this heterocyclic compound as a contaminant in benzene through his observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. Meyer's ability to isolate thiophene as the actual substance responsible for this distinctive reaction marked the beginning of systematic investigations into sulfur-containing aromatic heterocycles. The subsequent development of benzothiophene derivatives, including hydroxylated and formylated variants like this compound, emerged from the recognition that these compounds could serve as versatile intermediates for pharmaceutical and synthetic applications.

The specific synthesis and characterization of this compound gained prominence in the late 20th and early 21st centuries as researchers began to explore the therapeutic potential of benzothiophene derivatives. Patent literature from 2001 describes novel processes for preparing 4-hydroxybenzothiophene derivatives, highlighting their importance as building blocks for pharmaceutically active compounds, particularly those used in the prophylaxis and treatment of diabetes mellitus. The compound's emergence in chemical databases such as PubChem, with its first creation date recorded as 2006-10-26 and subsequent modifications as recent as 2025-05-18, reflects the ongoing research interest and structural refinements in understanding this molecule.

The historical trajectory of benzothiophene research has been significantly influenced by the recognition that these heterocyclic scaffolds represent privileged structures in drug discovery. Research published in 2017 established that benzo[b]thiophene derivatives exhibit various biological activities, positioning them as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, and anti-convulsant agents. This broad spectrum of biological activity has driven continued investigation into specific derivatives like this compound, as researchers seek to understand the structure-activity relationships that govern these compounds' therapeutic potential.

Significance in Heterocyclic Chemistry

This compound occupies a particularly important position within heterocyclic chemistry due to its unique combination of structural features and chemical reactivity. The compound belongs to the class of heterocyclic compounds characterized by the presence of a thiophene ring fused to a benzene ring, creating a benzothiophene core structure that exhibits aromatic stability while maintaining significant reactivity at specific positions. The presence of both hydroxyl and aldehyde functional groups on this aromatic framework creates a molecule with exceptional synthetic utility, as these groups can participate in a wide range of chemical transformations including condensation reactions, oxidation processes, and nucleophilic substitution mechanisms.

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of how functional group positioning can dramatically influence molecular behavior. The hydroxyl group at the 4-position and the aldehyde group at the 7-position of the benzothiophene scaffold create distinct electronic environments that affect both the compound's reactivity and its potential interactions with biological targets. Research has demonstrated that benzothiophene derivatives can participate in various chemical reactions including aldol condensations, nucleophilic addition reactions, and cyclocondensation processes, making them valuable intermediates for the construction of more complex molecular architectures.

The compound's significance is further enhanced by its demonstrated utility in medicinal chemistry applications. Benzothiophene and its derivatives exhibit a wide range of bioactive effects, making them promising candidates for various therapeutic applications. The structural versatility of compounds like this compound allows for the development of molecules with diverse pharmacological properties, including anti-inflammatory, anticancer, antibacterial, antitubercular, antidiabetic, and anticonvulsant activities. This broad spectrum of biological activity underscores the compound's importance as a scaffold for drug development and highlights its potential to contribute to future advancements in pharmaceutical research.

Position in Benzothiophene Derivatives Family

Within the extensive family of benzothiophene derivatives, this compound occupies a distinctive position characterized by its specific substitution pattern and functional group combination. The benzothiophene core structure, represented by the general formula C8H6S, serves as the foundation for numerous derivatives that have found applications ranging from pharmaceutical development to materials science. The parent benzothiophene compound, also known by synonyms including thianaphthene, benzo[b]thiophene, and 1-benzothiophene, provides the aromatic heterocyclic framework upon which various functional groups can be introduced to modulate chemical and biological properties.

The positioning of the hydroxyl group at the 4-position and the carboxaldehyde group at the 7-position distinguishes this compound from other benzothiophene derivatives and creates unique opportunities for chemical modification and biological interaction. This substitution pattern contrasts with other members of the benzothiophene family, such as the related compound 4-Hydroxy-1-benzothiophene-6-carbaldehyde, which features the aldehyde group at the 6-position rather than the 7-position. Such positional variations can significantly impact the compound's reactivity, stability, and biological activity, highlighting the importance of precise structural characterization within this chemical family.

The broader benzothiophene derivatives family encompasses compounds with diverse substitution patterns and functional groups, each contributing to the overall understanding of structure-activity relationships within this chemical class. Research has identified benzothiophene scaffolds in numerous pharmaceutical compounds, including zileuton, benzothiophenylcyclohexylpiperidine, raloxifene, and sertaconazole, demonstrating the therapeutic relevance of this chemical family. The systematic study of compounds like this compound contributes to the broader understanding of how specific structural modifications can be used to optimize desired properties while minimizing unwanted effects.

Chemical Identifiers and Nomenclature

The precise chemical identification and nomenclature of this compound reflect the systematic approach used in modern chemical classification and database management. The compound is officially recognized under multiple naming conventions, with its primary IUPAC name being 4-hydroxy-1-benzothiophene-7-carbaldehyde, while alternative acceptable names include 4-hydroxybenzo[b]thiophene-7-carbaldehyde and benzo[b]thiophene-7-carboxaldehyde, 4-hydroxy-. The systematic nomenclature follows established conventions for heterocyclic compounds, where the benzothiophene core is numbered according to standard protocols, and functional groups are identified by their specific positions and chemical nature.

The compound's molecular formula C9H6O2S accurately reflects its atomic composition, consisting of nine carbon atoms, six hydrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is consistently reported as 178.21 grams per mole, with slight variations in precision depending on the calculation method and database source. The Chemical Abstracts Service registry number 199339-71-4 provides a unique identifier that ensures unambiguous identification across chemical databases and research publications, facilitating accurate communication and information retrieval within the scientific community.

Chemical Identifier Value
IUPAC Name 4-hydroxy-1-benzothiophene-7-carbaldehyde
Molecular Formula C9H6O2S
Molecular Weight 178.21 g/mol
CAS Registry Number 199339-71-4
PubChem CID 11182957
ChemSpider ID 9358042

The compound's structural representation can be expressed through various chemical notation systems, including SMILES notation and International Chemical Identifier formats, which provide standardized methods for encoding molecular structure in computer-readable formats. These identifiers serve crucial roles in chemical informatics, enabling automated searching, structure matching, and data integration across diverse chemical databases and research platforms. The availability of multiple naming conventions and identifier systems ensures robust identification and prevents confusion that might arise from alternative naming practices or regional variations in chemical nomenclature.

Properties

IUPAC Name

4-hydroxy-1-benzothiophene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQGDDMZTWHASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457900
Record name 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199339-71-4
Record name 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with commercially available benzo[b]thiophene or its derivatives. The hydroxy group at the 4-position can be introduced via hydroxylation reactions or by starting from 4-hydroxybenzothiophene intermediates.

  • Hydroxylation Method: Direct hydroxylation of benzo[b]thiophene at position 4 using oxidizing agents or catalytic systems.
  • Alternative Route: Use of protected hydroxy precursors or nucleophilic aromatic substitution to install the hydroxy group.

Formylation at Position 7

The introduction of the aldehyde group at the 7-position is commonly achieved by:

  • Vilsmeier-Haack Reaction: Treatment of 4-hydroxybenzothiophene with POCl3 and DMF to form the formyl group at the 7-position. This method is widely used for formylation of aromatic systems and is compatible with hydroxy substituents.

  • Directed Lithiation Followed by DMF Quenching: Lithiation at the 7-position using a strong base (e.g., n-butyllithium) followed by quenching with DMF to yield the aldehyde.

Multi-Step Synthesis Example

A representative synthetic route reported involves:

  • Synthesis of 4-hydroxy-1-benzothiophene: Starting from benzo[b]thiophene, hydroxylation at the 4-position is performed under controlled conditions.
  • Formylation: The 4-hydroxybenzothiophene is then subjected to Vilsmeier-Haack formylation to install the aldehyde at the 7-position.
  • Purification: The product is purified by recrystallization or chromatographic methods to obtain pure this compound.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydroxylation Oxidizing agent (e.g., H2O2, catalytic metal) or nucleophilic substitution 60-75% Requires controlled temperature to avoid over-oxidation
Formylation (Vilsmeier-Haack) POCl3, DMF, 0-50°C, 2-6 hours 70-85% Mild conditions; compatible with hydroxy group
Lithiation + DMF n-BuLi, THF, -78°C, then DMF quench 65-80% Requires anhydrous, inert atmosphere

Mechanistic Insights

  • Hydroxylation: Electrophilic substitution or nucleophilic aromatic substitution mechanisms depending on reagents. Hydroxylation at the 4-position is favored due to electronic effects of the thiophene ring.

  • Vilsmeier-Haack Formylation: Formation of an iminium salt intermediate from DMF and POCl3 reacts with the activated aromatic ring at the 7-position, followed by hydrolysis to yield the aldehyde.

  • Directed Lithiation: The lithiation step is regioselective, facilitated by the directing effect of the hydroxy group, allowing selective deprotonation at the 7-position.

Research Findings and Optimization

  • Studies indicate that the Vilsmeier-Haack reaction provides higher regioselectivity and better yields compared to lithiation methods for this compound.
  • The presence of the hydroxy group enhances regioselectivity by activating the ring and directing electrophilic substitution.
  • Reaction temperature and time are critical parameters to minimize side reactions such as over-formylation or ring degradation.
  • Purification often requires chromatographic separation due to close polarity of intermediates.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield (%)
Hydroxylation + Vilsmeier-Haack Oxidants, POCl3, DMF Good regioselectivity, mild conditions Requires careful control of reaction parameters 70-85
Directed Lithiation + DMF n-BuLi, DMF, THF High regioselectivity, versatile Sensitive to moisture, requires low temperature 65-80
Alternative Hydroxy Precursors + Formylation Protected hydroxy intermediates Avoids direct hydroxylation step Additional protection/deprotection steps needed Variable

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions often involve reagents like trifluoromethanesulfonic anhydride (Tf2O) and 4-dimethylaminopyridine (DMAP) under dehydrated conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Scientific Research Applications

4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde has been explored across various fields, including medicinal chemistry, biology, and materials science.

Medicinal Chemistry

  • Anti-Tumor Activity: The compound exhibits notable anti-tumor properties. Research indicates that it may inhibit key enzymes involved in cell proliferation, making it a candidate for developing new cancer therapies.
  • Antimicrobial Efficacy: It has shown effectiveness against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .

Organic Synthesis

  • Intermediate in Organic Reactions: This compound serves as an important intermediate in the synthesis of various organic compounds, including fluorescent dyes and other bioactive molecules . Its unique structure allows for diverse chemical transformations.

Materials Science

  • Organic Semiconductors: Due to its electronic properties, this compound is also employed in the production of organic semiconductors. Its ability to form stable films makes it suitable for applications in flexible electronics .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of various derivatives of benzo[b]thiophenes against Staphylococcus aureus, demonstrating that compounds similar to this compound can serve as effective agents against resistant strains. The minimal inhibitory concentration (MIC) was recorded at 4 µg/mL for some derivatives, indicating strong potential for antibiotic development .

Case Study 2: Anti-Cancer Research

In another investigation focusing on the anti-cancer properties of substituted benzo[b]thiophenes, compounds were tested on glioblastoma cell lines. Results showed that certain derivatives had IC₅₀ values ranging from 33 to 46 μM, suggesting moderate effectiveness which could be enhanced through further chemical modifications .

Mechanism of Action

The mechanism of action of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound’s anti-microbial effects are likely due to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method Key Properties/Applications Hazards (GHS) References
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde C₁₇H₂₁NO₂* 271.35 Not reported Unspecified (commercial source) Bioactive, biomedical applications Not detailed
Benzo[b]thiophene-7-carboxaldehyde C₉H₆OS 162.21 Not reported Vilsmeier-Haack formylation Intermediate in organic synthesis Acute toxicity (Oral, Dermal), Skin/Irritant
4-Methoxybenzo[b]thiophene-7-carboxaldehyde (73) C₁₀H₈O₂S 192.23 Not reported Vilsmeier-Haack formylation Synthetic intermediate Not reported
7-Chlorobenzo[b]thiophene-2-carbaldehyde C₉H₅ClOS 196.66 Not reported Unspecified Halogenated derivative Acute toxicity, Skin/Irritant
1-(4-Hydroxy-benzo[b]thiophen-5-yl)-3-phenyl-propenone (14) C₁₆H₁₂O₂S 281 [M+H]+ 144–145 Aldol condensation Yellow crystals, potential bioactivity Not reported

*Note: Molecular formula discrepancy exists between sources ; further structural validation is required.

Bioactivity and Hazards

  • Bioactivity: The hydroxy and methoxy derivatives are explored for drug development due to their electron-rich aromatic systems, which enhance interactions with biological targets . Propenone derivatives (e.g., 14) may exhibit antimicrobial or anticancer properties .
  • Hazards : Benzo[b]thiophene-7-carboxaldehyde shows acute toxicity (Oral LD₅₀: 300 mg/kg in rats) and irritancy , while the chloro derivative (7-chloro analogue) shares similar risks . Data for the hydroxy variant are lacking, necessitating caution in handling.

Positional Isomerism

  • 2- and 3-Carboxaldehydes (e.g., benzo[b]thiophene-2-carboxaldehyde): These isomers differ in aldehyde positioning, affecting electronic distribution and reactivity. For instance, 2-carboxaldehydes are more reactive in nucleophilic additions due to proximity to the sulfur atom .

Biological Activity

4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is a bioactive compound that has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

  • Chemical Formula : C₉H₆O₂S
  • CAS Number : 199339-71-4

The compound features a hydroxyl group and an aldehyde functional group, which contribute to its unique reactivity and biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival, leading to reduced cancer cell viability.

A study reported its efficacy against various cancer cell lines, including:

Cell LineIC₅₀ (µM)Reference
MCF-72.52
HeLa1.81
A5499.73
Du-1452.52

The compound was noted for its ability to induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapies.

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity , particularly against Gram-positive bacteria. Its ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus50
Bacillus cereus50

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific molecular targets, inhibiting enzymes that facilitate tumor growth and bacterial proliferation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and function, leading to cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Anticancer Studies : A comprehensive study evaluated the anticancer activity against multiple cell lines, revealing IC₅₀ values ranging from 1.81 to 9.73 µM across different types of cancer cells .
  • Antimicrobial Efficacy : Another investigation highlighted its effectiveness against common pathogens, reinforcing its potential as a lead compound for antibiotic development .

Q & A

Basic: What are the established synthetic routes for 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves cyclization and oxidation steps. For example, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is used to dehydrogenate intermediates under controlled conditions (e.g., reflux in toluene). Key parameters for optimization include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst : Acidic or basic conditions can influence regioselectivity; for instance, thionyl chloride (SOCl₂) aids in carbonyl activation .
    Data Table :
StepReagent/ConditionYield (%)Purity (HPLC)
CyclizationDDQ, toluene, reflux85%>95%
OxidationSOCl₂, DMF, 60°C78%92%

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (e.g., H-6 at δ 7.63 ppm, d, J = 8.8 Hz) and carbonyl carbons (δ ~190 ppm). Spin-spin coupling in the thiophene ring confirms regiochemistry .
  • IR Spectroscopy : Detect hydroxyl (3455 cm⁻¹) and aldehyde (1680–1720 cm⁻¹) stretches.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 281 [M+H]⁺) validate molecular weight .
    Note : Compare data with analogs (e.g., 4-Hydroxy-benzo[b]thiophene-5-carboxylic acid derivatives) to resolve ambiguities .

Advanced: How can contradictory spectral data during derivative synthesis be resolved?

Answer:
Contradictions often arise from tautomerism or impurities. Methodological steps include:

Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing shifts at different temperatures.

HPLC-PDA : Correlate UV absorption (λ ~280 nm for conjugated systems) with retention times to isolate pure fractions.

X-ray Crystallography : Resolve ambiguous NOE effects or regiochemistry using single-crystal data .
Example : In compound 14 ( ), conflicting melting points (144–145°C vs. literature) were resolved by repeating recrystallization in ethanol/water .

Advanced: What strategies enhance regioselectivity in electrophilic substitutions on the benzothiophene core?

Answer:

  • Directing Groups : The 4-hydroxy group acts as a meta-director. Use protecting groups (e.g., acetyl) to alter electronic effects.
  • Lewis Acid Catalysis : AlCl₃ or FeCl₃ promotes selective substitution at C-3 or C-5 positions.
  • Solvent Effects : Low-polarity solvents (e.g., CH₂Cl₂) favor electrophilic attack at electron-rich sites .
    Case Study : Bromination of ethyl 6-(3-bromophenyl)-pyrimidothiazine carboxylate ( ) achieved >90% selectivity using NBS in CCl₄ .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for compound 9 in ).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related derivatives .

Advanced: How to design derivatives for enhanced bioactivity while maintaining solubility?

Answer:

  • Functional Group Modification : Introduce sulfonate groups (-SO₃H) to improve aqueous solubility.
  • Prodrug Strategies : Convert the aldehyde to Schiff bases or hydrazones for controlled release.
  • SAR Studies : Test analogs (e.g., compound 15 in ) with substituents at C-5/C-7 for cytotoxicity or enzyme inhibition .
    Data Table :
DerivativeSubstituentBioactivity (IC₅₀)Solubility (mg/mL)
14 Phenyl12 µM (Cancer)0.45 (PBS)
15 4-MeO-Phenyl8 µM (Cancer)0.32 (PBS)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde
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4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde

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